2,6-Difluoro-3,5-diiodopyridine
Overview
Description
The compound 2,6-Difluoro-3,5-diiodopyridine is a halogenated pyridine derivative that is of interest due to its potential applications in various chemical syntheses and material sciences. The presence of both iodine and fluorine atoms on the pyridine ring can significantly alter the electronic properties of the molecule, making it a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of halogenated pyridines can be achieved through various methods. For instance, 2,4,6-trifluoropyridine can be diiodinated to yield a 3,5-diiodo derivative, which is a close relative to the compound of interest . The process involves the use of potassium iodide and periodic acid in sulfuric acid at 55 °C, which suggests a potential pathway for synthesizing 2,6-Difluoro-3,5-diiodopyridine by modifying the starting materials or reaction conditions. Additionally, the synthesis of related compounds, such as 2-amino-5-[18F]fluoropyridines, has been achieved through palladium-catalyzed amination, indicating the possibility of introducing various functional groups into the pyridine ring .
Molecular Structure Analysis
The molecular structure of halogenated pyridines is crucial for their reactivity and potential applications. Single-crystal X-ray diffraction has been used to determine the structure of related compounds, such as 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine, which features halogen bonding interactions and hydrogen bonding that influence the packing of the molecules . These structural insights are valuable for understanding the reactivity and designing new compounds with desired properties.
Chemical Reactions Analysis
Halogenated pyridines undergo various chemical reactions due to the presence of reactive halogen atoms. For example, the trifluoropyridine and its diiodo derivative can react with sodium azide to afford triazidopyridines, which have different reactivities for the azido groups, as indicated by their NMR spectra . Other reactions include the interaction of tetrafluoropyridines with nucleophiles, leading to the substitution of fluorine atoms or the formation of organometallic compounds . These reactions demonstrate the chemical versatility of halogenated pyridines and their potential as intermediates in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-Difluoro-3,5-diiodopyridine are influenced by the electron-withdrawing effects of the fluorine atoms and the electron-rich nature of the iodine atoms. The presence of these halogens can affect the acidity, basicity, and overall reactivity of the pyridine ring. For instance, the electron-withdrawing fluorinated phenyl substituents in related compounds have been shown to strongly influence their electronic properties . Understanding these properties is essential for the application of such compounds in the synthesis of more complex molecules or materials.
Scientific Research Applications
Synthesis of Triazidopyridine
2,6-Difluoro-3,5-diiodopyridine, through a process involving diiodination and reaction with sodium azide, plays a critical role in the synthesis of 2,4,6-triazidopyridine and its derivatives. These compounds are significant for their varied reactivity in cycloaddition, phosphorylation, reduction, thermolysis, and photolysis reactions, highlighting the versatility of 2,6-difluoro-3,5-diiodopyridine in synthetic chemistry (Chapyshev & Chernyak, 2012).
X-ray Structure Analysis
The X-ray structure analysis of derivatives like 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine, which is closely related to 2,6-difluoro-3,5-diiodopyridine, has provided insights into asymmetric units and intermolecular interactions. Such studies are crucial for understanding the molecular structure and for synthesizing monomers used in polymer science (Peloquin et al., 2019).
Study of Reaction Mechanisms
Investigations into reactions involving similar compounds to 2,6-difluoro-3,5-diiodopyridine, like the reaction of 2,6-dimethyl-3,5-dicarboxy-4-phenylpyridine with SF4 in HF solution, contribute to the understanding of complex chemical mechanisms and synthesis pathways in organic chemistry (Yagupolskii et al., 1994).
Ligand Synthesis and Complex Chemistry
Derivatives of pyridine, similar to 2,6-difluoro-3,5-diiodopyridine, have been used as ligands in complex chemistry. The synthesis of these ligands and their applications, including in luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties, are areas of interest in coordination chemistry (Halcrow, 2005).
Catalysis and Material Science
The coordination compounds of terpyridines, similar to 2,6-difluoro-3,5-diiodopyridine, are used in diverse fields like material science and organometallic catalysis. Their applications range from photovoltaics to biochemical transformations, showcasing the broad utility of such compounds (Winter, Newkome, & Schubert, 2011).
Safety And Hazards
The safety data sheet for a similar compound, 2,6-Difluoropyridine, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only in a well-ventilated area .
Future Directions
properties
IUPAC Name |
2,6-difluoro-3,5-diiodopyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF2I2N/c6-4-2(8)1-3(9)5(7)10-4/h1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IECQVDGWAMQGFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1I)F)F)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF2I2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301304305 | |
Record name | 2,6-Difluoro-3,5-diiodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301304305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.87 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-3,5-diiodopyridine | |
CAS RN |
685517-77-5 | |
Record name | 2,6-Difluoro-3,5-diiodopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=685517-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Difluoro-3,5-diiodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301304305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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